
2-phenyl-N-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)acetamide
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Overview
Description
2-phenyl-N-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)acetamide is a complex organic compound that features a phenyl group, a pyrrolidinyl group, and a pyrimidinyl group
Mechanism of Action
Target of Action
Derivatives of 2-(pyrrolidin-1-yl)pyrimidine have been reported to act as antagonists of the vanilloid receptor 1 and modulators of the insulin-like growth factor 1 receptor . They are also known to inhibit a wide range of enzymes .
Mode of Action
It is known that the pyrrolidine ring, a key component of this compound, contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . This could potentially influence the compound’s interaction with its targets.
Biochemical Pathways
Compounds with a pyrrolidine ring have been reported to have antioxidative and antibacterial properties , suggesting that they may affect oxidative stress pathways and bacterial metabolic processes.
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is a common strategy for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
Given the reported biological activities of similar compounds , it can be inferred that this compound may have potential therapeutic effects.
Action Environment
It is known that the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenyl-N-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)acetamide typically involves multiple steps, starting with the preparation of the pyrrolidinyl group. One common method is the reaction of pyrrolidine with an appropriate halide under nucleophilic substitution conditions. The resulting pyrrolidinyl intermediate is then reacted with a pyrimidinyl derivative to form the final compound.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized equipment to ensure precise control over reaction conditions. Catalysts and solvents are often employed to increase the yield and purity of the final product. Continuous flow chemistry techniques can also be utilized to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-phenyl-N-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)acetamide can undergo various chemical reactions, including:
Oxidation: : The phenyl group can be oxidized to form phenolic derivatives.
Reduction: : The pyrimidinyl group can be reduced to form pyrimidinyl derivatives.
Substitution: : The pyrrolidinyl group can undergo nucleophilic substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Typical reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: : Nucleophiles such as amines and alcohols can be used, often in the presence of a base.
Major Products Formed
Oxidation: : Phenolic derivatives, such as hydroquinone and catechol.
Reduction: : Reduced pyrimidinyl derivatives, such as 2,4,6-triaminopyrimidine.
Substitution: : Substituted pyrrolidinyl derivatives, such as N-alkylated pyrrolidines.
Scientific Research Applications
Research has demonstrated that this compound possesses various biological activities, particularly in the realm of cancer treatment and as an anti-inflammatory agent. Its mechanism of action is primarily attributed to the inhibition of specific protein kinases involved in tumor growth and angiogenesis.
Case Studies
- VEGFR-2 Inhibition : A study synthesized derivatives of related compounds that showed potent inhibition against Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), which is crucial for angiogenesis in tumors. The findings indicated that modifications in the phenyl ring significantly influenced the inhibitory potency, suggesting that similar modifications could enhance the efficacy of 2-phenyl-N-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)acetamide against VEGFR-2 .
- Anti-Cancer Properties : In a mouse model of melanoma, compounds structurally similar to this compound demonstrated significant tumor growth inhibition and reduced metastasis. This suggests potential applications in cancer therapy .
Applications in Drug Development
Given its biological activity, this compound is being explored for its potential as:
- Anticancer Agent : Targeting specific pathways involved in tumor progression.
- Anti-inflammatory Drug : Modulating immune responses through kinase inhibition.
Comparison with Similar Compounds
2-phenyl-N-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)acetamide can be compared to other similar compounds, such as:
2-phenyl-N-(2-(pyrrolidin-1-yl)phenyl)acetamide: : This compound differs in the substitution pattern on the pyrimidinyl group.
2-phenyl-N-(2-(piperidin-1-yl)pyrimidin-4-yl)methyl)acetamide: : This compound has a piperidinyl group instead of a pyrrolidinyl group, leading to different chemical properties and biological activities.
Biological Activity
2-Phenyl-N-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)acetamide, a compound with potential therapeutic applications, has garnered attention for its biological activity. This article delves into the compound's pharmacological properties, including its mechanism of action, structure-activity relationship (SAR), and relevant case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This compound features a phenyl group, a pyrrolidine moiety, and a pyrimidine ring, which contribute to its biological properties.
The biological activity of this compound is primarily attributed to its ability to modulate various biological pathways. Research indicates that it acts as an inhibitor for certain ion channels, particularly KCNQ2, which plays a crucial role in neuronal excitability. The compound's binding affinity has shown significant improvements in structure modifications, leading to enhanced potency against target enzymes.
Structure-Activity Relationship (SAR)
A detailed analysis of SAR reveals that modifications to the pyrrolidine and pyrimidine rings can significantly impact the compound's activity. For instance:
- Substituent Variations : Moving substituents around the ring system alters the activity profile. For example, variations at the 3-position of the pyrrolidine resulted in a complete loss of activity in some cases while retaining activity in others .
Modification | Activity (nM) |
---|---|
2-Pyrrolidine | 163 |
3-Pyrrolidine | >30,000 |
4-Pyrrolidine | 210 |
Biological Activity
The compound exhibits various biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound demonstrate potent antibacterial properties against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values range from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli .
- Neuroprotective Effects : The modulation of KCNQ2 channels indicates potential neuroprotective effects, which could be beneficial in treating neurological disorders .
- Anticancer Properties : Some studies have indicated that similar compounds within this class may exhibit anticancer effects by inhibiting specific kinases involved in cancer cell proliferation .
Case Studies
Several case studies highlight the efficacy of compounds structurally related to this compound:
- Case Study 1 : A study on KCNQ2 inhibitors demonstrated that modifications leading to lower IC50 values correlated with improved therapeutic outcomes in models of epilepsy .
- Case Study 2 : A derivative was tested for its antimicrobial properties against various pathogens, showing promising results with MIC values comparable to established antibiotics like ciprofloxacin .
Properties
IUPAC Name |
2-phenyl-N-[(2-pyrrolidin-1-ylpyrimidin-4-yl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O/c22-16(12-14-6-2-1-3-7-14)19-13-15-8-9-18-17(20-15)21-10-4-5-11-21/h1-3,6-9H,4-5,10-13H2,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPSPSQDDFWOVCC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC=CC(=N2)CNC(=O)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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